![molecular formula C10H15NO B1656758 4-[(Dimethylamino)methyl]-2-methylphenol CAS No. 540510-97-2](/img/structure/B1656758.png)
4-[(Dimethylamino)methyl]-2-methylphenol
Overview
Description
“4-[(Dimethylamino)methyl]-2-methylphenol” is a chemical compound with the empirical formula C9H13NO . It is also known as (Dimethylaminomethyl)phenol . The compound is typically in liquid form .
Synthesis Analysis
While specific synthesis methods for “4-[(Dimethylamino)methyl]-2-methylphenol” were not found, similar compounds such as 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 3,4-dimethoxysulfonate (DOST) have been synthesized using a spontaneous nucleation method .Molecular Structure Analysis
The molecular structure of “4-[(Dimethylamino)methyl]-2-methylphenol” consists of nine carbon atoms, thirteen hydrogen atoms, and one nitrogen atom . The InChI string isInChI=1S/C9H13NO/c1-10(2)7-8-3-5-9(11)6-4-8/h3-6,11H,7H2,1-2H3
. Physical And Chemical Properties Analysis
The molecular weight of “4-[(Dimethylamino)methyl]-2-methylphenol” is 151.21 g/mol . The compound has a SMILES string ofCN(C)Cc1ccc(O)cc1
. The InChI key is NFVPEIKDMMISQO-UHFFFAOYSA-N
.
Scientific Research Applications
Growth of High-Quality Single Crystals
The compound is used in the growth of high-quality organic nonlinear optical stilbazolium crystals . These crystals are grown by a slow solvent evaporation technique using methanol as a solvent .
Enhanced Optical Properties for Photonic Applications
The grown crystals exhibit enhanced optical properties, making them suitable for photonic applications . The optical properties of the grown crystal were analyzed by a UV–Vis spectrophotometer .
Nonlinear Optical Applications
These crystals are proven to be better candidates in a number of applications, such as data storage, high-speed signal processing and optical communications, frequency conversion, parametric light generation, electro-optic light modulation, THz generation and detection .
Terahertz (THz) Wave Generation
The compound is used in the generation of terahertz waves . The absorption index and refractive index of THz source in the frequency range of 1 to 4 THz are studied by the difference frequency method .
Synchrotron Radiation Analysis
The internal defects of the crystal are mainly dislocations by synchrotron radiation analysis .
Hirshfeld Surface Studies
The calculation and analysis of 3-D Hirshfeld surface and 2-D fingerprint of the compound are helpful to study the types and contribution ratios of intermolecular interactions .
Safety And Hazards
The safety data sheet for a similar compound, 4-(Dimethylamino)pyridine, indicates that it is toxic if swallowed or inhaled, fatal in contact with skin, causes skin irritation, causes serious eye damage, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, contact with skin, eyes, or clothing, and release to the environment .
properties
IUPAC Name |
4-[(dimethylamino)methyl]-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-6-9(7-11(2)3)4-5-10(8)12/h4-6,12H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDBPSGIHSZBHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666356 | |
Record name | 4-[(Dimethylamino)methyl]-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylamino)methyl]-2-methylphenol | |
CAS RN |
540510-97-2 | |
Record name | 4-[(Dimethylamino)methyl]-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(dimethylamino)methyl]-2-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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